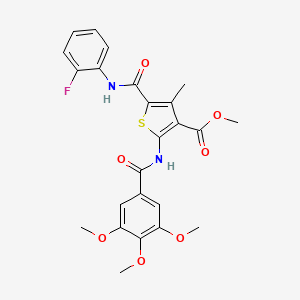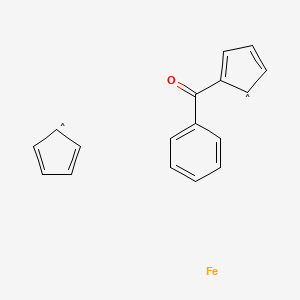![molecular formula C10H15N2O7P B12063164 [(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12063164.png)
[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Deoxy-5-thymidylic Acid is a derivative of thymidine, a nucleoside that is a building block of DNA. This compound is characterized by the absence of a hydroxyl group at the 3 position of the ribose sugar and a phosphate group at the 5 position. It plays a crucial role in various biochemical processes and has significant implications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-5-thymidylic Acid typically involves the selective removal of the hydroxyl group at the 3` position of thymidine. This can be achieved through various chemical reactions, including reduction and substitution reactions. Common reagents used in these reactions include strong reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.
Industrial Production Methods: Industrial production of 3-Deoxy-5-thymidylic Acid often employs large-scale chemical synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic processes and continuous flow reactors to ensure efficient production.
化学反応の分析
Types of Reactions: 3-Deoxy-5-thymidylic Acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide (NaN3) in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-Deoxy-5-thymidylic Acid can yield various oxidized derivatives, while reduction can produce fully reduced forms of the compound.
科学的研究の応用
3-Deoxy-5-thymidylic Acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various nucleoside analogs and as a reagent in chemical reactions.
Biology: It serves as a tool for studying DNA synthesis and repair mechanisms, as well as for investigating the role of nucleosides in cellular processes.
Medicine: It is explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is utilized in the production of pharmaceuticals and as a component in biochemical assays and diagnostic kits.
作用機序
The mechanism of action of 3-Deoxy-5-thymidylic Acid involves its incorporation into DNA during replication. Due to the absence of the hydroxyl group at the 3` position, it acts as a chain terminator, preventing further elongation of the DNA strand. This property makes it a valuable tool in studying DNA synthesis and as a potential therapeutic agent in antiviral and anticancer treatments.
Molecular Targets and Pathways: 3-Deoxy-5-thymidylic Acid primarily targets DNA polymerases, the enzymes responsible for DNA synthesis. By inhibiting these enzymes, it disrupts the replication process, leading to the termination of DNA strand elongation.
類似化合物との比較
- 2
-Deoxy-5-methyluridine: A similar nucleoside analog with a methyl group at the 5` position. - 3
-Azido-3-deoxythymidine (AZT): A nucleoside analog used as an antiretroviral drug.
Thymidine: The parent compound of 3-thymidylic Acid, containing a hydroxyl group at the 3` position.
Uniqueness: 3-Deoxy-5-thymidylic Acid is unique due to its specific structural modification, which imparts distinct biochemical properties. Unlike thymidine, it lacks the hydroxyl group at the 3` position, making it a potent chain terminator in DNA synthesis. This property distinguishes it from other nucleoside analogs and highlights its potential in scientific research and therapeutic applications.
特性
IUPAC Name |
[5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N2O7P/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(19-8)5-18-20(15,16)17/h4,7-8H,2-3,5H2,1H3,(H,11,13,14)(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNRRNJFRREKAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N2O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

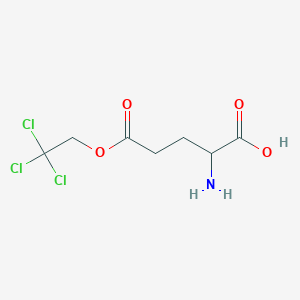
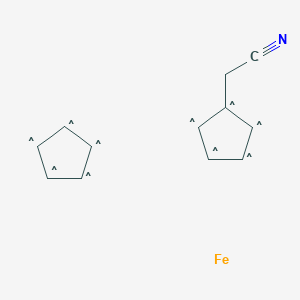
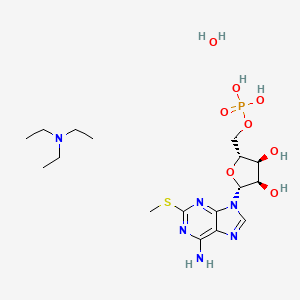



![1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine](/img/structure/B12063120.png)


